molecular formula C20H16ClN5OS B2693929 N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894040-03-0

N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2693929
CAS No.: 894040-03-0
M. Wt: 409.89
InChI Key: OFCQRUFALVNHAK-UHFFFAOYSA-N
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Description

“N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that belongs to the class of triazole compounds . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact molecular structure of this specific compound is not detailed in the available literature.

Scientific Research Applications

Synthesis and Molecular Docking

Compounds with structures related to N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies with the target protein GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activity, suggesting their potential application in the development of new therapeutic agents (Flefel et al., 2018).

Insecticidal Assessment

Research has also focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of such compounds in agricultural science for pest management and control strategies (Fadda et al., 2017).

Green Chemistry and Synthesis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium using thiamine hydrochloride as a catalyst represents an environmentally benign approach. This method underscores the importance of green chemistry principles in the synthesis of heterocyclic compounds, offering improved yields and utilizing water as the solvent (Liu et al., 2012).

Antimicrobial Evaluation

New thienopyrimidine derivatives have been synthesized and exhibited pronounced antimicrobial activity. This suggests that compounds with structures similar to the queried compound could be explored further for their potential antimicrobial properties, contributing to the development of new antibiotics or disinfectants (Bhuiyan et al., 2006).

Future Directions

The future directions for research on “N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar triazole compounds could involve further exploration of their synthesis processes, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of their biological activities and potential applications .

Mechanism of Action

Target of Action

The primary targets of N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The specific mode of action of This compound It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

The exact biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the presence of a nitro group on the aromatic ring can deactivate similar compounds as nucleophiles .

Properties

IUPAC Name

N-benzyl-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-16-8-6-15(7-9-16)17-10-11-18-23-24-20(26(18)25-17)28-13-19(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQRUFALVNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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